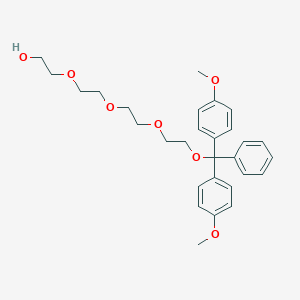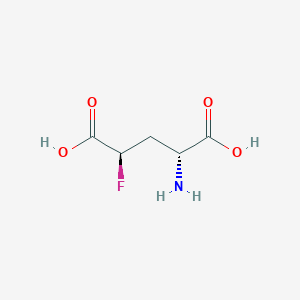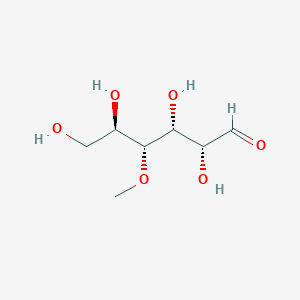
Dansyl-pqrfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The dansyl group is introduced through the reaction of dansyl chloride with the amino group of the peptide . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-pqrfamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The dansyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield free thiol-containing peptides .
Wissenschaftliche Forschungsanwendungen
Dansyl-pqrfamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptide interactions and conformations.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Potential use in diagnostic assays for detecting specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical devices
Wirkmechanismus
The mechanism of action of dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide involves its ability to bind to specific molecular targets through its peptide sequence. The dansyl group provides a fluorescent signal that can be detected using various analytical techniques. This allows researchers to study the interactions and pathways involving the peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dansyl-glycyl-arginyl-phenylalaninamide
- Dansyl-alanyl-glutaminyl-arginyl-phenylalaninamide
- Dansyl-lysyl-glutaminyl-arginyl-phenylalaninamide
Uniqueness
Dansyl-pqrfamide is unique due to its specific peptide sequence, which imparts distinct binding properties and biological activities. The presence of the dansyl group also enhances its utility as a fluorescent probe compared to similar compounds .
Eigenschaften
CAS-Nummer |
151870-87-0 |
|---|---|
Molekularformel |
C37H50N10O7S |
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C37H50N10O7S/c1-46(2)29-15-6-13-25-24(29)12-7-17-31(25)55(53,54)47-21-9-16-30(47)36(52)44-27(18-19-32(38)48)35(51)43-26(14-8-20-42-37(40)41)34(50)45-28(33(39)49)22-23-10-4-3-5-11-23/h3-7,10-13,15,17,26-28,30H,8-9,14,16,18-22H2,1-2H3,(H2,38,48)(H2,39,49)(H,43,51)(H,44,52)(H,45,50)(H4,40,41,42)/t26-,27-,28-,30-/m0/s1 |
InChI-Schlüssel |
LMBHTVLWOCQYCS-NUISNXNRSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Sequenz |
PQRF |
Synonyme |
dansyl-PQRFamide dansyl-Pro-Gln-Arg-Phe-amide dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide Dns-Pro-Gln-Arg-Phe-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)





